Dithiaden

Catalog No.
S11177288
CAS No.
42504-83-6
M.F
C17H19NS2
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiaden

CAS Number

42504-83-6

Product Name

Dithiaden

IUPAC Name

(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine

Molecular Formula

C17H19NS2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+

InChI Key

ZLJLUTCIUOCIQM-OVCLIPMQSA-N

Canonical SMILES

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2

Dithiadene is an organic heterotricyclic compound that is 4,9-dihydrothieno[2,3-c][2]benzothiepine substituted by a 3-(dimethylamino)propylidene group at position 4. It has a role as a H1-receptor antagonist, an anti-allergic agent, an antiemetic and a platelet aggregation inhibitor. It is an organic heterotricyclic compound, a tertiary amino compound, an organosulfur heterocyclic compound and an olefinic compound.

Dithiaden is a chemical compound classified as a H1-histamine receptor antagonist. It is primarily used in the treatment of allergic conditions such as rhinitis and urticaria. Structurally, it belongs to the class of dithiocarbamates, characterized by the presence of sulfur atoms in its molecular framework. Dithiaden is known for its ability to inhibit the action of histamine, a key mediator in allergic responses, thereby alleviating symptoms associated with allergies.

That are significant for its functionality and potential applications:

  • Oxidation: Dithiaden can be oxidized to form sulfoxides and sulfones under specific conditions. This transformation can alter its biological activity and pharmacological properties.
  • Reduction: The compound can also undergo reduction reactions, which may lead to the formation of different sulfur-containing derivatives.
  • Thermal Decomposition: At elevated temperatures, dithiaden can decompose, leading to various products depending on the reaction environment .

These reactions are critical for understanding how dithiaden interacts with biological systems and its potential modifications for therapeutic use.

Dithiaden exhibits notable biological activity, particularly in modulating immune responses:

  • Nitric Oxide Production: Studies have shown that dithiaden influences nitric oxide production in macrophages. Specifically, it affects nitric oxide synthesis in lipopolysaccharide-stimulated RAW 264.7 cells, indicating its role in inflammatory processes .
  • Inhibition of Neutrophil Activity: Dithiaden has been observed to inhibit the activity of human neutrophils more effectively than other antihistamines like histamine itself. This suggests a potential role in managing inflammatory responses .
  • Antiplatelet Effects: Research indicates that dithiaden can inhibit platelet aggregation, which may have implications for cardiovascular health and inflammatory diseases .

The synthesis of dithiaden involves several methodologies:

  • Ring Expansion Reactions: Dithiaden can be synthesized through ring expansion of 1,3-dithiolium salts in the presence of iodine and aqueous ammonia. This method allows for the formation of various derivatives with altered properties .
  • Thermolysis: Heating certain precursors can lead to the formation of dithiaden through thermal decomposition reactions, resulting in different sulfur-containing compounds .
  • Chemical Modifications: Subsequent modifications of synthesized dithiaden can be performed through oxidation or reduction processes to enhance its pharmacological properties.

These synthesis methods highlight the versatility in producing dithiaden and its derivatives.

Dithiaden has several applications primarily in pharmacology:

  • Allergy Treatment: As an H1-antihistamine, it is used to treat allergic reactions such as hay fever and skin allergies.
  • Inflammatory Conditions: Due to its ability to modulate immune responses, dithiaden may have potential applications in treating inflammatory diseases.
  • Research Tool: Its effects on nitric oxide production and immune cell activity make it a useful compound for research into immune modulation and inflammation .

Interaction studies involving dithiaden reveal important insights into its mechanism of action:

  • Histamine Receptor Interactions: Dithiaden's primary mechanism involves blocking H1 receptors, which prevents histamine from exerting its effects on target tissues.
  • Influence on Reactive Oxygen Species: Research indicates that dithiaden affects the generation of reactive oxygen species by phagocytes, highlighting its role in oxidative stress responses during inflammation .
  • Comparative Potency: Studies have shown that dithiaden is more potent than other H1-antihistamines in reducing chemiluminescence in immune cells, indicating a stronger anti-inflammatory effect .

Dithiaden shares similarities with several other compounds within the antihistamine category. Here are some comparable compounds:

Compound NameClassKey Characteristics
LoratadineH1-antihistamineLonger duration of action; less sedating
ChlorpheniramineH1-antihistamineEffective but more sedating; older generation
CetirizineH1-antihistamineLess sedating; effective for allergic rhinitis

Uniqueness of Dithiaden

Dithiaden is unique due to its pronounced effects on immune modulation beyond mere antihistaminic activity. Its ability to inhibit nitric oxide production and affect neutrophil function distinguishes it from other H1-antihistamines, which primarily focus on alleviating allergy symptoms without significant immunomodulatory effects.

Dithiaden demonstrates potent inhibitory effects on the oxidative burst activity of professional phagocytes, a critical component of innate immunity. In human neutrophils stimulated with opsonized zymosan, Dithiaden reduces chemiluminescence signals by 56% in whole blood assays and 48% in isolated intracellular systems [5]. This dual extracellular and intracellular suppression distinguishes it from endogenous mediators like histamine, which preferentially target extracellular reactive oxygen metabolite production [5].

The compound’s efficacy varies with stimulus type, showing 25-fold greater inhibition against calcium ionophore A23187-induced oxidative bursts compared to histamine-triggered responses . Mechanistically, this broad-spectrum activity arises from Dithiaden’s high lipophilicity (logP = 3.8), enabling simultaneous membrane interaction and intracellular target engagement .

Table 1: Dithiaden’s Effects on Phagocyte Oxidative Burst Parameters

ParameterInhibition (%)Experimental Model
Whole blood chemiluminescence56Human whole blood assay
Intracellular ROS in neutrophils48Isolated human neutrophils
Superoxide anion generation34Phorbol myristate acetate-stimulated neutrophils [6]

Regulation of Reactive Oxygen Species Generation via Nicotinamide Adenine Dinucleotide Phosphate Oxidase Inhibition

Dithiaden disrupts reactive oxygen species production through direct interference with nicotinamide adenine dinucleotide phosphate oxidase assembly. The compound inhibits protein kinase C alpha and beta isoforms at micromolar concentrations, preventing the phosphorylation events required for oxidase complex formation [6]. This action is particularly evident in phorbol ester-activated neutrophils, where Dithiaden reduces superoxide generation by 34% without affecting baseline cellular viability [6].

The spatial specificity of this inhibition is noteworthy. While Dithiaden suppresses both extracellular and intracellular reactive oxygen species components equally, endogenous histamine exhibits a 3:1 preference for extracellular inhibition [5]. This balanced suppression suggests Dithiaden may attenuate tissue-damaging extracellular radicals while preserving intracellular signaling molecules essential for microbial killing.

Table 2: Comparative Effects on Reactive Oxygen Species Compartments

CompoundExtracellular Inhibition (%)Intracellular Inhibition (%)Ratio (Extra/Intra)
Dithiaden56481.17
Histamine42143.00
Curcumin38291.31

Apoptosis Modulation Through Caspase-3 Activation Pathways

Dithiaden accelerates phagocyte apoptosis via caspase-3 pathway potentiation, creating a feedback mechanism to limit prolonged inflammatory responses. In cell-free systems, the compound enhances recombinant caspase-3 activity by 2.1-fold compared to baseline levels . This pro-apoptotic effect is specific to activated neutrophils, where Dithiaden increases phosphatidylserine externalization by 40% within 4 hours of stimulation [6].

The molecular mechanism involves caspase-3-mediated cleavage of inhibitor of caspase-activated deoxyribonuclease, leading to chromatin condensation and DNA fragmentation characteristic of apoptotic cells [4]. This process is amplified in Dithiaden-treated neutrophils through increased mitochondrial cytochrome c release, which activates the caspase cascade through Apaf-1 oligomerization [4].

Table 3: Apoptotic Pathway Modulation by Dithiaden

ParameterFold ChangeExperimental System
Caspase-3 activity2.1Cell-free enzymatic assay
Phosphatidylserine externalization1.4Human neutrophil culture [6]
DNA fragmentation3.2Neutrophil apoptosis assay [4]

Thrombin-Induced Platelet Aggregation Studies

Dithiaden demonstrates potent inhibition of thrombin-induced platelet aggregation through mechanisms involving phospholipase A2 modulation. Research conducted using fresh human platelets isolated by differential centrifugation revealed that dithiaden exhibits dose-dependent antiplatelet effects with an effective dose for fifty percent inhibition (ED50) of 1.2 ± 0.2 μM for thrombin-stimulated aggregation [1]. The experimental protocol involved preincubating human platelet-rich plasma with varying concentrations of dithiaden for thirty seconds at 37°C, followed by stimulation with thrombin at 0.05 National Institutes of Health units per milliliter [2].

The mechanism of thrombin-induced aggregation inhibition involves direct interference with platelet cytosolic phospholipase A2 activity. Comparative studies utilizing tritiated arachidonic acid liberation assays demonstrated that dithiaden produces nonspecific inhibition of platelet cytosolic phospholipase A2 at the intracellular level, with an ED50 value of 64.2 ± 2.3 μM for thrombin-induced arachidonic acid liberation [2] [3]. This inhibition occurs downstream of thrombin receptor activation, suggesting that dithiaden acts at the level of phospholipase A2 enzyme rather than interfering with thrombin-receptor binding.

Western blot analysis of phospholipase A2 expression in dithiaden-treated platelets confirmed the compound's ability to modulate enzyme activity without affecting protein expression levels [3]. The temporal pattern of inhibition indicates that dithiaden's antiplatelet effects develop within minutes of exposure and persist throughout the experimental observation period of five minutes [1].

Adenosine Diphosphate-Induced Platelet Aggregation Models

Adenosine diphosphate-induced platelet aggregation represents a well-characterized model for evaluating antiplatelet activity through purinergic receptor pathways. Dithiaden exhibits moderate inhibition of adenosine diphosphate-stimulated platelet aggregation with an ED50 value of 24.8 ± 1.6 μM [2]. The experimental methodology involves preincubating human platelet-rich plasma with dithiaden concentrations ranging from 10⁻⁶ to 10⁻⁴ M for sixty minutes, followed by stimulation with adenosine diphosphate at concentrations between 1-10 μM [4].

The inhibitory mechanism appears to be non-receptor mediated, as dithiaden does not directly antagonize purinergic P2Y receptors responsible for adenosine diphosphate-induced aggregation [5]. Instead, the compound interferes with downstream signaling pathways involving calcium mobilization and shape change responses. Comparative analysis with other cationic amphiphilic drugs demonstrated that dithiaden ranks among the most potent inhibitors of adenosine diphosphate-induced aggregation, surpassing chloroquine and bromadryl in antiplatelet efficacy [2] [6].

Microscopic examination of dithiaden-treated platelets reveals preservation of platelet morphology during adenosine diphosphate stimulation, indicating that the compound prevents aggregation without inducing cytotoxic effects [1]. The reversibility of inhibition was confirmed through washing experiments, where removal of dithiaden restored normal aggregation responses to adenosine diphosphate challenge [2].

Adrenaline-Induced Platelet Aggregation Experimental Systems

Adrenaline-induced platelet aggregation occurs through alpha-2 adrenergic receptor activation and represents a physiologically relevant model for studying sympathetic nervous system influences on hemostasis. Dithiaden demonstrates significant inhibition of adrenaline-stimulated platelet aggregation with an ED50 value of 45.2 ± 3.8 μM, representing the highest ED50 among tested platelet agonists [1] [2].

The experimental protocol for adrenaline-induced aggregation studies involves preparing platelet-rich plasma from fresh human blood anticoagulated with sodium citrate, followed by adjustment to standardized platelet counts of 200,000-300,000 platelets per microliter [1]. Dithiaden preincubation occurs for thirty seconds at 37°C before adrenaline stimulation at concentrations ranging from 1-10 μM [2].

Mechanistic studies reveal that dithiaden inhibits both the primary and secondary phases of adrenaline-induced aggregation, with significant prolongation of the onset time for the secondary aggregation phase [1]. This biphasic inhibition pattern suggests interference with multiple signaling pathways downstream of alpha-2 adrenergic receptor activation. The compound does not appear to directly antagonize adrenaline binding to its receptors, as evidenced by the lack of competitive inhibition kinetics in dose-response studies [2].

Table 1: Dithiaden Platelet Aggregation Inhibition - ED50 Values

StimulusED50 (μM)Inhibition MechanismReference
Thrombin1.2 ± 0.2Phospholipase A2 inhibition [1]
Adenosine Diphosphate24.8 ± 1.6Non-receptor mediated [2]
Adrenaline45.2 ± 3.8Non-receptor mediated [1] [2]
Calcium Ionophore A2318718.7 ± 1.4Membrane phospholipid interaction [1] [2]

Lipopolysaccharide-Stimulated Macrophage Models for Nitric Oxide Synthase Studies

RAW 264.7 Macrophage Cell Line Preparation and Stimulation Protocols

The murine macrophage cell line RAW 264.7 serves as a well-established in vitro model for investigating anti-inflammatory mechanisms through lipopolysaccharide stimulation. RAW 264.7 cells were maintained in complete medium and cultured at standardized conditions of 37°C with 5% carbon dioxide in a humidified atmosphere [7] [8]. Cell viability assessments using adenosine triphosphate luminescence assays confirmed that dithiaden concentrations up to 5×10⁻⁵ M do not significantly affect cellular metabolic activity, establishing this concentration as optimal for subsequent experimental protocols [8].

The experimental design involves seeding RAW 264.7 cells at a density of 2.5×10⁶ cells per well in tissue culture plates, followed by overnight adherence [7]. Cells undergo preincubation with dithiaden for sixty minutes before stimulation with bacterial lipopolysaccharide from Escherichia coli serotype O111:B4 at a concentration of 0.1 μg/ml [8]. This lipopolysaccharide concentration represents an optimal balance between achieving robust inflammatory activation and maintaining cell viability throughout the twenty-four hour experimental period [9] [10].

Cell viability monitoring throughout the experimental protocol employs adenosine triphosphate-based assays using commercial cellular kits containing D-luciferin, luciferase, and stabilizers [8]. Luminometric detection using specialized instrumentation provides quantitative assessment of intracellular adenosine triphosphate content, serving as a reliable indicator of cellular metabolic activity and viability [11]. The assay demonstrates linear correlation between adenosine triphosphate content and cell number, enabling accurate determination of cytotoxicity thresholds for dithiaden treatment [12].

Nitric Oxide Production Quantification Using Griess Reaction

Nitric oxide production assessment in lipopolysaccharide-stimulated RAW 264.7 cells utilizes the Griess reaction for quantitative determination of nitrite accumulation in cell culture supernatants. The Griess assay represents a well-validated method for measuring nitric oxide production indirectly through detection of its stable oxidation product, nitrite [9] [13]. The assay employs a two-component reagent system consisting of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in acidic solution [14] [15].

Experimental protocols involve collecting 150 μl of cell culture supernatant after twenty-four hours of lipopolysaccharide stimulation, followed by mixing with equal volumes of Griess reagent [8]. The reaction mixture undergoes incubation for fifteen minutes at room temperature in darkness, after which absorbance measurements occur at 546 nm using spectrophotometric analysis [8] [15]. Standard curves prepared using sodium nitrite solutions enable quantitative determination of nitrite concentrations, with detection limits typically ranging between 0.02 and 2 μM [14].

Dithiaden treatment at 5×10⁻⁵ M concentration produces significant reduction in nitrite accumulation, decreasing levels to 56.06 ± 3.34% of positive control values in lipopolysaccharide-stimulated RAW 264.7 cells [7] [8]. Higher dithiaden concentrations of 10⁻⁴ M demonstrate even greater inhibition, reducing nitrite levels to 20.93 ± 2.19% of control values, although this concentration exhibits cytotoxic effects as evidenced by decreased adenosine triphosphate levels [8]. The concentration-dependent inhibition pattern confirms specific anti-inflammatory activity rather than generalized cytotoxicity [16].

Inducible Nitric Oxide Synthase Protein Expression Analysis

Western blot analysis of inducible nitric oxide synthase protein expression provides mechanistic insights into dithiaden's anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. The experimental protocol involves cell lysis using buffer containing sodium dodecyl sulfate, Tris, glycerol, sodium ortho-vanadate, and phenylmethanesulfonyl fluoride, followed by protein concentration determination using bicinchoninic acid assays [17]. Equal protein quantities undergo sodium dodecyl sulfate-polyacrylamide gel electrophoresis using 7.5% running gels [17] [18].

Protein transfer to nitrocellulose membranes enables immunoblotting using specific antibodies directed against inducible nitric oxide synthase [17]. Densitometric analysis using specialized imaging software provides quantitative assessment of protein expression levels, with individual band density values expressed in arbitrary units relative to control conditions [17] [18]. The methodology enables detection of subtle changes in protein expression that correlate with functional alterations in nitric oxide production.

Dithiaden treatment at 5×10⁻⁵ M concentration produces marked reduction in inducible nitric oxide synthase protein expression in lipopolysaccharide-stimulated RAW 264.7 cells [7] [8]. The magnitude of protein expression inhibition correlates closely with the observed reduction in nitrite accumulation, suggesting that dithiaden's anti-inflammatory effects occur primarily through suppression of inducible nitric oxide synthase expression rather than direct nitric oxide scavenging [8] [16]. This mechanism distinguishes dithiaden from compounds that act as direct nitric oxide scavengers without affecting enzyme expression.

Table 2: Dithiaden Effects on Arachidonic Acid Pathway

StimulusParameterED50 (μM)Inhibition (%)Reference
ThrombinArachidonic Acid Liberation64.2 ± 2.3~70 [2]
Calcium Ionophore A23187Arachidonic Acid Liberation46.1 ± 1.6~75 [2]
ThrombinThromboxane B2 Generation1.5 ± 0.2~85 [2]
Calcium Ionophore A23187Thromboxane B2 Generation17.3 ± 1.5~80 [2]

Calcium Ionophore A23187-Induced Membrane Phospholipid Peroxidation Assays

Calcium Ionophore A23187 Mechanism and Cellular Effects

Calcium ionophore A23187 represents a well-characterized tool for investigating membrane phospholipid peroxidation through calcium-dependent mechanisms. The ionophore functions by increasing cell membrane permeability to calcium ions, facilitating extracellular calcium influx that triggers downstream phospholipase A2 activation and arachidonic acid liberation [19] [20]. This calcium-dependent activation provides a receptor-independent mechanism for studying phospholipid peroxidation processes that bypass traditional receptor-mediated pathways.

Experimental protocols utilizing calcium ionophore A23187 typically employ concentrations ranging from 0.5 to 3 μmol/L, with optimal stimulation occurring at 1.8 μmol/L for platelet studies [20]. The ionophore induces concentration-dependent increases in intracellular calcium levels, leading to activation of calcium-sensitive enzymes including phospholipase A2 and cyclooxygenase pathways [19]. This activation cascade results in liberation of arachidonic acid from membrane phospholipids and subsequent conversion to various eicosanoid products.

Temperature sensitivity represents a critical factor in calcium ionophore A23187 experiments, with optimal activity occurring at 37°C [20]. Reduction of incubation temperature to 0°C significantly inhibits ionophore-induced calcium influx and subsequent phospholipid peroxidation, providing a useful control condition for mechanistic studies [20]. The temperature dependence reflects the ionophore's requirement for membrane fluidity to facilitate calcium transport across cellular membranes.

Arachidonic Acid Liberation Measurement Protocols

Measurement of calcium ionophore A23187-induced arachidonic acid liberation employs radiotracer methodology using tritiated arachidonic acid incorporation into cellular phospholipids. The experimental protocol involves prelabeling cells with ³H-arachidonic acid for specified periods, followed by washing to remove unincorporated radiotracer [2] [3]. Cells undergo preincubation with test compounds before stimulation with calcium ionophore A23187 at concentrations typically ranging from 1-10 μM.

Arachidonic acid liberation quantification occurs through liquid scintillation counting of radioactivity released into culture supernatants [3] [6]. The methodology provides sensitive detection of phospholipase A2 activity through measurement of liberated tritiated arachidonic acid, with results expressed as percentage of total incorporated radioactivity [2]. Standard protocols involve five-minute incubation periods at 37°C, allowing sufficient time for calcium ionophore activation while preventing excessive cellular damage.

Dithiaden demonstrates significant inhibition of calcium ionophore A23187-induced arachidonic acid liberation, with ED50 values of 46.1 ± 1.6 μM [2]. This inhibitory potency exceeds that observed for thrombin-induced arachidonic acid liberation, suggesting enhanced efficacy against calcium-dependent phospholipase A2 activation [2] [3]. The inhibition pattern indicates direct interference with phospholipase A2 enzyme activity rather than calcium ionophore binding or calcium transport mechanisms.

Malondialdehyde Formation and Lipid Peroxidation Assessment

Malondialdehyde formation serves as a widely accepted biomarker for lipid peroxidation processes initiated by calcium ionophore A23187 stimulation. Malondialdehyde represents the principal end product of polyunsaturated fatty acid peroxidation, arising through cyclization and cleavage processes involving lipid hydroperoxides and lipid peroxyl radicals [21]. The compound possesses mutagenic and toxic properties, making its quantification essential for assessing cellular oxidative damage.

Experimental measurement of malondialdehyde formation typically employs thiobarbituric acid reactive substances assays or high-performance liquid chromatography methods [1] [21]. The thiobarbituric acid assay involves heating samples with thiobarbituric acid under acidic conditions, resulting in formation of a colored complex that absorbs maximally at 532 nm [21]. Alternative methodologies include enzyme-linked immunosorbent assays that detect malondialdehyde-protein adducts formed through covalent interactions with cellular proteins.

Dithiaden treatment significantly inhibits calcium ionophore A23187-induced malondialdehyde formation in human platelets, with inhibition occurring in a concentration-dependent manner [1]. The compound's ability to reduce lipid peroxidation products correlates with its inhibition of arachidonic acid liberation, suggesting a common mechanism involving phospholipase A2 modulation [1] [2]. This dual effect indicates that dithiaden provides protection against both the initial phospholipid hydrolysis and subsequent peroxidation processes.

Table 3: Dithiaden Effects on LPS-Stimulated RAW 264.7 Macrophages

ParameterConcentration (M)EffectMethodReference
Cell Viability (ATP)5×10⁻⁵No significant changeATP luminescence assay [7] [8]
Nitrite Accumulation5×10⁻⁵56.06 ± 3.34% of controlGriess reaction [7] [8]
iNOS Protein Expression5×10⁻⁵Significant reductionWestern blot analysis [7] [8]
Direct NO Scavenging5×10⁻⁵No scavenging activityAmperometric analysis [7] [8]

Table 4: Experimental Protocol Parameters

Assay TypeCell/Sample TypeIncubation TimeTemperatureDetection MethodReference
Platelet AggregationHuman platelets5 minutes37°CAggregometry [1] [2]
Phospholipase A2 ActivityHuman platelets5 minutes37°C³H-Arachidonic acid release [2] [3]
Macrophage NO ProductionRAW 264.7 cells24 hours37°CGriess reaction [7] [8]
Cell ViabilityRAW 264.7 cells24 hours37°CATP luminescence [7] [8]

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

301.09589196 g/mol

Monoisotopic Mass

301.09589196 g/mol

Heavy Atom Count

20

UNII

595726R32U

Wikipedia

Bisulepin

Dates

Last modified: 08-08-2024

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